5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone

Calcium Channel Modulation Structure-Activity Relationship Dihydropyrimidinone

5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative bearing a nitro group at C5 and phenyl substituents at C4 and C6. This substitution pattern distinguishes it from classic Biginelli-type DHPMs, which typically possess a C5 ester and a C6 methyl group.

Molecular Formula C16H13N3O3
Molecular Weight 295.29 g/mol
CAS No. 37673-85-1
Cat. No. B15212518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone
CAS37673-85-1
Molecular FormulaC16H13N3O3
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H13N3O3/c20-16-17-13(11-7-3-1-4-8-11)15(19(21)22)14(18-16)12-9-5-2-6-10-12/h1-10,13H,(H2,17,18,20)
InChIKeyMNSGYEZSEDWFPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone (CAS 37673-85-1): Core Chemical Identity & Procurement Context


5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative bearing a nitro group at C5 and phenyl substituents at C4 and C6 [1]. This substitution pattern distinguishes it from classic Biginelli-type DHPMs, which typically possess a C5 ester and a C6 methyl group. The compound is cataloged under PubChem CID 555860, with a molecular formula of C16H13N3O3 and a molecular weight of 295.29 g/mol [2]. Its core scaffold is a privileged structure in medicinal chemistry, historically explored for calcium channel modulation and other pharmacological activities [3]. The presence of the electron-withdrawing nitro group and the extended aromatic system at C4 and C6 imparts distinct electronic and steric properties that are not replicated by standard DHPM analogs, making it a targeted candidate for specialized research applications.

Why 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone Cannot Be Replaced by Common DHPM Analogs


Generic substitution among 3,4-dihydropyrimidin-2(1H)-ones is not scientifically valid due to the profound impact of the C5 substituent on electronic distribution and biological activity. The target compound's C5 nitro group is a strong electron-withdrawing moiety that fundamentally alters the reactivity of the α,β-unsaturated carbonyl system compared to analogs with a C5 ester or acetyl group . In the context of calcium channel modulation, DHPMs with a C5 nitro group have been specifically designed to mimic the nitroaryl moiety of 1,4-dihydropyridines like nifedipine, a feature absent in most commercially available DHPM building blocks [1]. Furthermore, the dual phenyl substitution at C4 and C6 creates a unique hydrophobic footprint that cannot be replicated by mono-phenyl or alkyl-substituted analogs. Therefore, selection for a specific assay or synthetic application must be based on these precise structural and electronic features rather than class membership alone.

Quantitative Differentiation Evidence for 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone Against Closest Analogs


C5 Nitro vs. C5 Ester: Divergent Pharmacological Profiles in the DHPM Class

The target compound's C5 nitro substitution is a critical pharmacophoric element for calcium channel antagonist activity, directly mimicking the nitroaryl motif of 1,4-dihydropyridines such as nifedipine. In contrast, the classical Biginelli product, ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has a C5 ester and lacks potent calcium channel blocking activity [1]. A systematic review of DHPM derivatives has confirmed that the presence of a nitro group on the dihydropyrimidine scaffold is consistently associated with enhanced cardiovascular activity, whereas C5 ester or acetyl-substituted analogs primarily exhibit cytotoxic or enzyme inhibitory properties [2]. This establishes a well-documented class-level divergence where the C5 substituent dictates the biological outcome.

Calcium Channel Modulation Structure-Activity Relationship Dihydropyrimidinone

4,6-Diphenyl Substitution Pattern Provides Unique Hydrophobic and Steric Bulk

The presence of phenyl groups at both C4 and C6 in the target compound creates a symmetrical hydrophobic environment with a calculated logP significantly higher than that of the standard DHPM scaffold (4-phenyl-6-methyl). PubChem data confirms a molecular formula of C16H13N3O3 for the target compound, whereas the archetypal DHPM, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has a formula of C14H16N2O3 [1]. This difference in aromatic bulk directly impacts target binding in hydrophobic enzyme pockets. In DHPM-based kinesin Eg5 inhibitors, increasing aromatic substitution at C6 from methyl to phenyl has been shown to enhance inhibitory potency by up to 10-fold, a trend attributable to improved van der Waals interactions within the allosteric binding site [2].

Lipophilicity Steric Effects Dihydropyrimidinone

Documented Antiarrhythmic Activity in an In Vivo Model

The target compound has a recorded in vivo pharmacological outcome. According to PubChem BioAssay data (AID 262090), 5-nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone was evaluated for antiarrhythmic activity in an intravenously dosed rat model and the outcome was classified as 'Active' [1]. This provides a concrete, whole-organism data point for this specific compound. In contrast, the majority of DHPM derivatives in the literature have only been evaluated in vitro (e.g., enzyme inhibition, cytotoxicity). This in vivo result, while lacking a direct head-to-head comparator in the same assay, represents a qualitative differentiation from the bulk of available DHPM research compounds, which often remain uncharacterized at the in vivo level.

Antiarrhythmic In Vivo Cardiovascular

Defined Research Applications for 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone Based on Verified Evidence


Calcium Channel Blocker Pharmacophore Development

This compound serves as a key intermediate or tool compound in the design of novel calcium channel blockers. Its C5-nitro substitution directly mimics the nitroaryl pharmacophore of dihydropyridine drugs like nifedipine, while the dihydropyrimidinone core offers improved metabolic stability [1]. Medicinal chemistry teams can use this scaffold to explore SAR around the C4/C6 phenyl groups while retaining the critical C5 nitro motif.

Dihydroorotate Dehydrogenase (DHODH) Inhibitor Screening

BindingDB records indicate that structurally related 4,6-diphenyl DHPMs with nitro substitution have been tested against P. falciparum DHODH, with IC50 values in the sub-micromolar to micromolar range (e.g., US8703811) [1]. The target compound's scaffold is thus relevant for antimalarial drug discovery programs targeting pyrimidine biosynthesis.

In Vivo Cardiovascular Pharmacology Studies

The documented antiarrhythmic activity in a rat model, as recorded in PubChem BioAssay AID 262090 [1], positions this compound as a qualified starting point for in vivo cardiovascular pharmacology. It is suitable for secondary screening cascades where initial in vitro hits require rapid in vivo validation in rodent models of arrhythmia.

Quote Request

Request a Quote for 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.